6-(Pyrrolidin-3-yl)quinoline
Description
6-(Pyrrolidin-3-yl)quinoline is a quinoline derivative characterized by a pyrrolidine ring attached at the 6-position of the quinoline scaffold. Quinoline, a heterocyclic aromatic compound, is widely studied for its pharmacological versatility, including antimicrobial, anticancer, and antiviral activities . The pyrrolidine substitution introduces a nitrogen-containing heterocycle, which enhances molecular interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-pyrrolidin-3-ylquinoline |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(12-5-7-14-9-12)3-4-13(11)15-6-1/h1-4,6,8,12,14H,5,7,9H2 |
InChI Key |
GHQKQRPGSOSPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which uses isatin and an aromatic aldehyde under basic conditions .
Industrial Production Methods: Industrial production of 6-(Pyrrolidin-3-yl)quinoline may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as microwave irradiation and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-3-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
- Quinoline N-oxides from oxidation.
- Dihydroquinoline derivatives from reduction.
- Nitroquinoline and halogenated quinoline from substitution .
Scientific Research Applications
6-(Pyrrolidin-3-yl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-3-yl)quinoline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and exerting its effects .
Comparison with Similar Compounds
Key Observations :
- Triazolo-pyridazine derivatives (e.g., JNJ-38877618, PF-4254644) exhibit high potency in kinase inhibition due to their bulky, electron-deficient groups, which enhance target binding . However, these compounds may face metabolic instability .
- Pyrrolidine and piperidine substitutions (e.g., 6-(Pyrrolidin-3-yl)quinoline) improve solubility and mimic natural amino acid side chains, facilitating interactions with hydrophobic enzyme pockets .
- Chloro substituents (e.g., 6-chloro analogs) often enhance cytotoxicity but may reduce selectivity .
Limitations and Challenges
- Metabolic Stability : Triazolo derivatives (e.g., JNJ-38877618) are prone to oxidative metabolism, limiting their half-life . Pyrrolidine-based compounds may offer improved metabolic resistance due to saturated ring systems.
- Selectivity: Chloro-substituted quinolines (e.g., 6-(5-chloro-pyrrolopyridinyl)quinoline) risk off-target effects, necessitating structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
